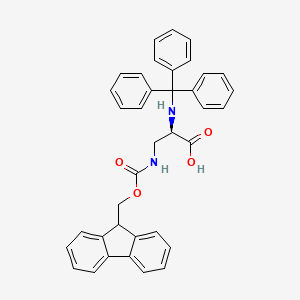

Trt-D-Dap(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trt-D-Dap(Fmoc)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protective groups, namely trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc), which are used to protect the amino and carboxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trt-D-Dap(Fmoc)-OH typically involves the following steps:

Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using trityl and Fmoc groups. This is usually done by reacting diaminopropionic acid with trityl chloride and Fmoc chloride in the presence of a base such as triethylamine.

Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring high purity and yield. This might include optimizing reaction conditions, using automated synthesis equipment, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Trt-D-Dap(Fmoc)-OH: can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Trt and Fmoc groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Trt removal, piperidine for Fmoc removal.

Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), DIC (N,N’-diisopropylcarbodiimide).

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Trt-D-Dap(Fmoc)-OH: is used in various scientific research applications, including:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

Drug Development: It can be used to create peptide-based drugs with specific biological activities.

Biological Studies: Used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Mechanism of Action

The mechanism of action of Trt-D-Dap(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups (Trt and Fmoc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Once the desired peptide is synthesized, the protective groups are removed to yield the final product.

Comparison with Similar Compounds

Trt-D-Dap(Fmoc)-OH: can be compared with other protected amino acid derivatives, such as:

Boc-D-Dap(Fmoc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Trt.

Cbz-D-Dap(Fmoc)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Trt.

Uniqueness

The uniqueness of This compound lies in its specific protective groups, which offer distinct advantages in terms of stability and ease of removal during peptide synthesis.

Conclusion

This compound: is a valuable compound in the field of peptide synthesis, offering specific advantages due to its protective groups. Its applications in scientific research, particularly in the synthesis of peptides and proteins, make it an important tool for chemists and biochemists.

Biological Activity

Trt-D-Dap(Fmoc)-OH, a protected derivative of D-diaminopropionic acid, is an important compound in peptide synthesis and has significant implications in drug development and biochemical research. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C17H22N2O4

- CAS Number: 1263047-04-6

The synthesis of this compound involves protecting the amino groups of D-diaminopropionic acid using trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc) groups. The general synthetic route includes the following steps:

- Protection of Amino Groups: Reaction of D-diaminopropionic acid with trityl chloride and Fmoc chloride in the presence of a base (e.g., triethylamine).

- Purification: The product is purified using column chromatography to isolate the desired compound.

Biological Activity

This compound serves as a building block in peptide synthesis, which is essential for developing peptide-based drugs with specific biological activities. Its biological activity can be categorized into several key areas:

- Peptide Synthesis: Used extensively as a protected amino acid derivative in the formation of peptides and proteins.

- Drug Development: Facilitates the creation of peptides that can interact with biological targets, potentially leading to therapeutic agents.

- Biochemical Studies: Utilized in studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

The mechanism of action for this compound primarily revolves around its role in peptide synthesis. The protective groups (Trt and Fmoc) prevent unwanted side reactions during synthesis, allowing for selective formation of peptide bonds. After synthesis, these protective groups can be removed under acidic or basic conditions to yield the final peptide product.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other protected amino acid derivatives:

| Compound | Protective Group | Stability | Ease of Deprotection |

|---|---|---|---|

| This compound | Trt/Fmoc | High | Moderate |

| Boc-D-Dap(Fmoc)-OH | Boc | Moderate | Easy |

| Cbz-D-Dap(Fmoc)-OH | Cbz | Moderate | Difficult |

This compound offers distinct advantages in terms of stability and ease of removal during peptide synthesis compared to other derivatives.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency:

A study demonstrated that using this compound in peptide synthesis resulted in high yields (up to 99%) when combined with other amino acids under optimized conditions . -

Biological Activity Assessment:

Research indicated that peptides synthesized with this compound exhibited specific biological activities against various targets, including antimicrobial properties against Gram-negative bacteria . -

Epimerization Studies:

Investigations into epimerization during peptide synthesis revealed that glycol-amino acids like Fmoc-Ser(R)-OH showed increased epimerization rates, which could affect the biological activity of synthesized peptides .

Properties

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDPKNWTNWZJPY-UUWRZZSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.